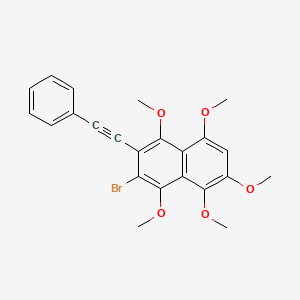
3-Bromo-1,4,5,6,8-pentamethoxy-2-(phenylethynyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1,4,5,6,8-pentamethoxy-2-(phenylethynyl)naphthalene is a complex organic compound with the molecular formula C23H21BrO5 It is characterized by the presence of multiple methoxy groups and a bromine atom attached to a naphthalene ring, along with a phenylethynyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,4,5,6,8-pentamethoxy-2-(phenylethynyl)naphthalene typically involves multiple steps, starting from readily available precursors. . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques can be applied. This includes optimizing reaction conditions, using efficient purification methods, and ensuring the safety and environmental considerations are met during large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-1,4,5,6,8-pentamethoxy-2-(phenylethynyl)naphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy groups and the naphthalene ring can participate in oxidation and reduction reactions.
Coupling Reactions: The phenylethynyl group can be involved in further coupling reactions to introduce additional substituents.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.
Solvents: Common solvents include dimethylformamide (DMF), tetrahydrofuran (THF), and toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
3-Bromo-1,4,5,6,8-pentamethoxy-2-(phenylethynyl)naphthalene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Bromo-1,4,5,6,8-pentamethoxy-2-(phenylethynyl)naphthalene involves its interaction with molecular targets through its functional groups. The methoxy groups and the phenylethynyl substituent can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,5,6,8-Pentamethoxy-2-(phenylethynyl)naphthalene: Lacks the bromine atom, which can significantly alter its reactivity and applications.
3-Bromo-1,4,5,6,8-pentamethoxy-2-(phenylethynyl)benzene: Similar structure but with a benzene ring instead of a naphthalene ring.
Uniqueness
3-Bromo-1,4,5,6,8-pentamethoxy-2-(phenylethynyl)naphthalene is unique due to the combination of its bromine atom, multiple methoxy groups, and phenylethynyl substituent
Eigenschaften
CAS-Nummer |
136008-97-4 |
|---|---|
Molekularformel |
C23H21BrO5 |
Molekulargewicht |
457.3 g/mol |
IUPAC-Name |
3-bromo-1,4,5,6,8-pentamethoxy-2-(2-phenylethynyl)naphthalene |
InChI |
InChI=1S/C23H21BrO5/c1-25-16-13-17(26-2)22(28-4)19-18(16)21(27-3)15(20(24)23(19)29-5)12-11-14-9-7-6-8-10-14/h6-10,13H,1-5H3 |
InChI-Schlüssel |
QRLDVUMRNGQRRH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C2=C1C(=C(C(=C2OC)Br)C#CC3=CC=CC=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl [2-(4-methyl-1,3-dioxolan-2-yl)phenoxy]acetate](/img/structure/B14283955.png)
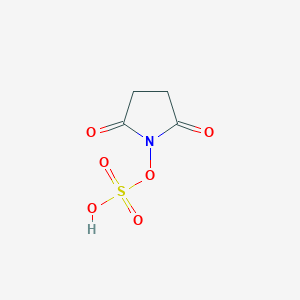
![[[[Bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14283962.png)
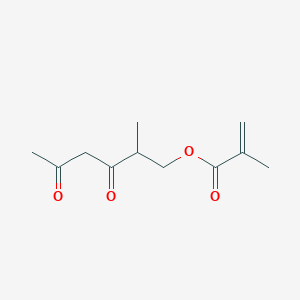


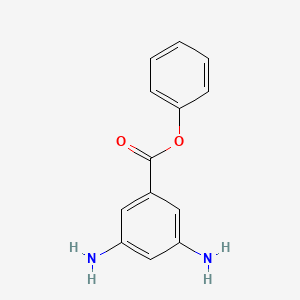
![Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)-](/img/structure/B14283996.png)
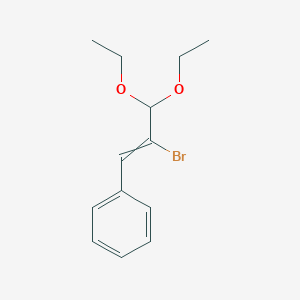
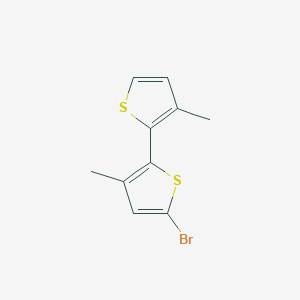

![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B14284014.png)
